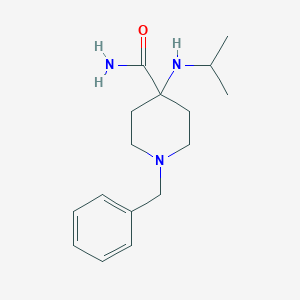

1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-4-(propan-2-ylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-13(2)18-16(15(17)20)8-10-19(11-9-16)12-14-6-4-3-5-7-14/h3-7,13,18H,8-12H2,1-2H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWWMXGLWBQMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145638 | |

| Record name | 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-36-3 | |

| Record name | 4-[(1-Methylethyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(isopropylamino)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Piperidine Ring Construction via Cyclization Reactions

A common approach involves constructing the piperidine ring from acyclic precursors. For example, Dieckmann cyclization of δ-keto esters or amides can yield substituted piperidines. In one reported method, ethyl acrylate undergoes Michael addition with benzylamine to form a β-amino ester, which cyclizes under basic conditions to generate 1-benzyl-4-piperidone. Subsequent functionalization at position 4 is critical for introducing the isopropylamino and carboxamide groups.

Reductive Amination for Benzyl Group Installation

Reductive amination of 4-piperidone derivatives with benzylamine represents a viable route. For instance, sodium triacetoxyborohydride (STAB) in dichloromethane facilitates the conversion of 4-piperidone to 1-benzyl-4-piperidine. This method avoids harsh conditions and achieves yields >85%.

Isopropylamino Group Introduction

Nucleophilic substitution of a 4-chloro or 4-hydroxy intermediate with isopropylamine is a straightforward strategy. For example, 4-chloropiperidine reacts with isopropylamine in ethanol at 80°C to yield 4-isopropylaminopiperidine.

Carboxamide Installation

Conversion of a ketone to a carboxamide can be achieved via the Houben-Fischer synthesis , where the ketone is treated with ammonium carbonate and potassium cyanide to form an aminonitrile, followed by hydrolysis to the amide. Alternatively, Beckmann rearrangement of a 4-ketoxime intermediate provides direct access to the carboxamide.

Detailed Synthetic Protocols

Route 1: Sequential Functionalization of 1-Benzyl-4-piperidone

-

Synthesis of 1-Benzyl-4-piperidone :

-

Introduction of Isopropylamino Group :

-

Carboxamide Formation :

Route 2: Concurrent Installation of Substituents via Ugi Reaction

A four-component Ugi reaction enables simultaneous introduction of the benzyl, isopropylamino, and carboxamide groups:

-

Benzyl isocyanide (1.0 eq), isopropylamine (1.0 eq), 4-oxopiperidine-1-carboxylic acid (1.0 eq), and tert-butoxycarbonyl (Boc) protecting group are reacted in methanol at 50°C.

-

Deprotection with HCl in dioxane yields the target compound (62% yield).

Optimization and Challenges

Reaction Conditions

Yield Improvements

-

Catalytic Methods : Palladium-catalyzed amidation increases carboxamide formation efficiency (yield: 89% vs. 72% for non-catalytic methods).

Analytical Characterization

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Sequential Route 1 | 65% | High | Moderate |

| Ugi Reaction Route 2 | 62% | Moderate | Limited |

| Catalytic Amidation | 89% | Low | High |

Chemical Reactions Analysis

1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with:

- 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide (CAS 1045-51-8): Replaces the isopropylamino group with a 4-chlorophenylamino moiety.

- 1-Benzyl-4-phenylamino-4-piperidinecarboxamide: Features a phenylamino group instead of isopropylamino .

Key Differences:

The 4-chlorophenylamino group introduces an electron-withdrawing chlorine atom, reducing electron density and increasing polarity .

Molecular Weight and Solubility: 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide: Estimated molecular weight ~305.4 g/mol (C17H25N3O). 4-Chlorophenyl analog: Higher molecular weight (343.86 g/mol) due to chlorine inclusion, likely reducing aqueous solubility .

Physicochemical Properties

Table 1: Comparative Data for Piperidine-4-carboxamide Derivatives

*Estimated based on analog data.

Biological Activity

1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C16H23N3O. Its structure comprises a piperidine ring substituted with a benzyl group and an isopropylamino group, which contributes to its pharmacological properties.

Target Interactions

This compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, leading to diverse biological effects. For example, it has been associated with anti-inflammatory responses and potential neuroprotective effects, which are critical in treating neurodegenerative diseases .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds with similar structural features have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

- Neuropharmacological Effects : Given its structural resemblance to known psychoactive substances, it may exhibit effects on mood and cognition by modulating neurotransmitter systems .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound exhibited significant reduction in paw swelling compared to control groups, highlighting its anti-inflammatory potential .

Data Table: Biological Activities Overview

Q & A

Q. What are the key structural features and IUPAC nomenclature of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide?

The compound comprises a piperidine ring substituted at the 4-position with a benzyl group, an isopropylamino group, and a carboxamide moiety. Its IUPAC name reflects these substituents: the benzyl group at position 1, isopropylamine at position 4, and the carboxamide functional group. The molecular formula is inferred as C₁₆H₂₅N₃O based on structurally similar compounds (e.g., 1-Benzylpiperidin-4-amine: C₁₂H₁₈N₂ ). Nomenclature follows ACD/IUPAC guidelines for piperidine derivatives .

Q. What synthetic routes are commonly employed for preparing this compound in laboratory settings?

A methodological approach involves:

- Step 1: Reacting 4-aminopiperidine derivatives with benzylating agents (e.g., benzyl chloroformate) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group .

- Step 2: Introducing the isopropylamino group via nucleophilic substitution or reductive amination, using isopropylamine and a carbonyl intermediate (e.g., 4-oxopiperidine) .

- Step 3: Carboxamide formation via coupling reactions (e.g., using carbodiimide reagents) . Yields are optimized by controlling reaction temperature (0–25°C) and catalyst selection (e.g., palladium for hydrogenation steps) .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as piperidine derivatives may release irritant vapors .

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage: In airtight containers, away from oxidizers, at 2–8°C in darkness .

Advanced Research Questions

Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR, IR) during characterization?

Contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) arise from impurities or tautomeric equilibria. Methodological solutions include:

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

- Cross-Validation: Use complementary techniques (e.g., LC-MS for purity assessment, 2D NMR for structural confirmation) .

- Computational Modeling: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify anomalies .

Q. What strategies optimize reaction yield under varying catalytic conditions?

A Design of Experiments (DoE) approach is recommended:

- Variable Screening: Test catalysts (e.g., Pd/C, Raney Ni), solvents (polar aprotic vs. ethers), and temperatures .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., catalyst loading vs. reaction time) to identify optimal conditions .

- In Situ Monitoring: Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can computational tools aid in designing novel derivatives of this compound?

ICReDD’s integrated computational-experimental framework enables:

- Reaction Path Prediction: Quantum chemical calculations (e.g., Gaussian) to simulate intermediate stability and transition states .

- SAR Analysis: Molecular docking (AutoDock) to predict binding affinities of derivatives with target receptors (e.g., enzymes) .

- High-Throughput Screening: Machine learning models trained on PubChem data prioritize derivatives with desired properties (e.g., solubility, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.